An In-depth Technical Guide to 4-Acetylpyridine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Acetylpyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-acetylpyridine, a versatile heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, physical and chemical properties, and detailed synthetic methodologies.
Nomenclature and Structure
Initially, it is important to clarify the nomenclature. The compound is commonly and correctly known as 4-acetylpyridine . While the name "4-acetonylpyridine" is occasionally encountered, it is not the standard IUPAC nomenclature. The systematic IUPAC name for this compound is 1-pyridin-4-ylethanone .[1] Other common synonyms include methyl 4-pyridyl ketone.[1]
The chemical structure consists of a pyridine ring substituted at the fourth position with an acetyl group.
Chemical Formula: C₇H₇NO[1]
Molecular Structure:
Caption: Chemical structure of 4-acetylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-acetylpyridine is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | Dark amber liquid | [1] |
| Melting Point | 13-16 °C | [2] |
| Boiling Point | 212 °C at 760 mmHg | [2] |
| Density | 1.095 g/mL at 25 °C | [2] |
| Solubility in Water | ≥ 100 mg/mL at 20 °C | [1] |
| Vapor Pressure | 4.9 mmHg at 25 °C | [1] |
| Flash Point | > 93.3 °C | [1] |
| pKa | 3.53 | [1] |
| LogP | 0.48 | [2] |
| Refractive Index | 1.529 at 20 °C | [2] |
| CAS Number | 1122-54-9 | [1] |
| SMILES | CC(=O)c1ccncc1 | [2] |
| InChI | 1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | [2] |
Biological Activity and Potential Signaling Pathways
While direct evidence for the involvement of 4-acetylpyridine in specific signaling pathways is limited, it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Studies on structurally related pyridine derivatives suggest a potential role in modulating signaling pathways crucial for cancer cell survival and proliferation, such as those leading to apoptosis and cell cycle arrest.[3]
Below is a conceptual diagram of a putative signaling pathway that could be influenced by 4-acetylpyridine or its derivatives in cancer cells.
Caption: Putative signaling pathway influenced by 4-acetylpyridine derivatives.
Experimental Protocols: Synthesis of 4-Acetylpyridine
Several synthetic routes to 4-acetylpyridine have been reported. Below are two detailed experimental protocols.
Synthesis via Oxidation of 4-Ethylpyridine
A common and straightforward method for the synthesis of 4-acetylpyridine is the oxidation of 4-ethylpyridine.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-acetylpyridine from 4-ethylpyridine.
Detailed Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid.
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Prepare a solution of sodium dichromate (2 equivalents) in a mixture of sulfuric acid and water.
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Slowly add the sodium dichromate solution to the stirred solution of 4-ethylpyridine, maintaining the temperature below 10°C with an ice bath.
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After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90°C for 2 hours.
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Cool the mixture to room temperature and pour it onto crushed ice.
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Carefully neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
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Remove the solvent by rotary evaporation.
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Purify the crude product by vacuum distillation to yield 4-acetylpyridine as a pale yellow liquid.
Friedel-Crafts Acylation of Pyridine
While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modified procedures can be employed. A more common approach involves the acylation of a pyridine derivative. However, for the purpose of illustrating a different synthetic strategy, a conceptual protocol is outlined. A more practical laboratory synthesis often involves the use of organometallic reagents.
Conceptual Workflow:
Caption: Conceptual workflow for a modified Friedel-Crafts acylation approach.
Detailed Protocol (via N-oxide):
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Preparation of Pyridine-N-oxide: To a solution of pyridine in a suitable solvent, add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) and heat to form pyridine-N-oxide.
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Acylation: Treat the pyridine-N-oxide with an acetylating agent like acetic anhydride. The reaction introduces an acetoxy group at the 2-position.
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Rearrangement and Hydrolysis: The intermediate undergoes rearrangement and subsequent hydrolysis to yield a mixture of acetylpyridine isomers.
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Separation: The desired 4-acetylpyridine isomer is then separated from the mixture using chromatographic techniques.
This guide provides a foundational understanding of 4-acetylpyridine for researchers and professionals in drug development and chemical synthesis. Further investigation into its biological activities and applications is an active area of research.
